3-Fluoro-2-hydrazinyl-4-methylpyridine
Description
3-Fluoro-2-hydrazinyl-4-methylpyridine is a pyridine derivative characterized by:
- A fluorine atom at the 3-position of the pyridine ring.
- A hydrazinyl group (-NH-NH₂) at the 2-position, conferring strong nucleophilic and chelating properties.
- A methyl group at the 4-position, influencing steric and lipophilic characteristics.
Properties
Molecular Formula |
C6H8FN3 |
|---|---|
Molecular Weight |
141.15 g/mol |
IUPAC Name |
(3-fluoro-4-methylpyridin-2-yl)hydrazine |
InChI |
InChI=1S/C6H8FN3/c1-4-2-3-9-6(10-8)5(4)7/h2-3H,8H2,1H3,(H,9,10) |
InChI Key |
CMWNFZDWGMDLKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)NN)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-hydrazinyl-4-methylpyridine typically involves the introduction of a fluorine atom and a hydrazine group onto the pyridine ring. One common method involves the reaction of 3-fluoro-4-methylpyridine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using techniques such as crystallization or distillation to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-hydrazinyl-4-methylpyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazine group to other functional groups.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines or other derivatives .
Scientific Research Applications
3-Fluoro-2-hydrazinyl-4-methylpyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-hydrazinyl-4-methylpyridine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity. This can affect various biochemical pathways, including enzyme inhibition and receptor binding. The hydrazine group can also participate in redox reactions, further modulating the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The following compounds share partial structural motifs with 3-fluoro-2-hydrazinyl-4-methylpyridine:
Table 1: Structural and Functional Group Comparison
Key Observations:
Hydrazinyl vs. Hydroxy Groups : The hydrazinyl group in the target compound enhances nucleophilic reactivity (e.g., Schiff base formation) compared to the hydroxy group in –4 compounds, which prioritize hydrogen bonding .
Fluorine Positioning : Fluorine at the pyridine 3-position (target compound) exerts electron-withdrawing effects on the ring, altering electronic density compared to fluorine on pendant phenyl rings (–4) .
Key Findings:
- Hydrazinyl Reactivity: The hydrazinyl group enables formation of stable Schiff bases, analogous to amine reactions with β-naphthoquinone sulfonate in . This property is absent in hydroxy-substituted analogues.
- Substituent Position Effects: highlights that methyl group placement (e.g., 3′-methyl in aminoazo dyes) correlates with carcinogenicity and protein-binding kinetics . By analogy, the 4-methyl in the target compound may enhance metabolic stability compared to polar carboxy groups ().
- Fluorine’s Role: Fluorine’s electron-withdrawing nature may reduce ring basicity, affecting solubility and interaction with biological targets compared to non-fluorinated analogues.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
